N-[2-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-formamide

Pharmaceutical Quality Control Reference Standard Certification Impurity Profiling

N-[2-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-formamide (CAS 911805-54-4) is a synthetic organic impurity of the imidazole antifungal agent miconazole. It belongs to the formamide subclass of miconazole-related substances and is supplied primarily as a reference standard for analytical method development, validation, and quality control in pharmaceutical manufacturing.

Molecular Formula C16H13Cl4NO2
Molecular Weight 393.1 g/mol
CAS No. 911805-54-4
Cat. No. B051168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-formamide
CAS911805-54-4
SynonymsN-(2-((2,4-Dichlorobenzyl)oxy)-2-(2,4-dichlorophenyl)ethyl)formamide
Molecular FormulaC16H13Cl4NO2
Molecular Weight393.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)COC(CNC=O)C2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C16H13Cl4NO2/c17-11-2-1-10(14(19)5-11)8-23-16(7-21-9-22)13-4-3-12(18)6-15(13)20/h1-6,9,16H,7-8H2,(H,21,22)
InChIKeyFNCVZCLFBSGWSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-formamide (CAS 911805-54-4): Miconazole Impurity Standard Procurement Baseline


N-[2-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-formamide (CAS 911805-54-4) is a synthetic organic impurity of the imidazole antifungal agent miconazole . It belongs to the formamide subclass of miconazole-related substances and is supplied primarily as a reference standard for analytical method development, validation, and quality control in pharmaceutical manufacturing [1]. Unlike several codified pharmacopeial impurities, this compound is not listed in the European Pharmacopoeia (EP) or United States Pharmacopeia (USP) monographs, making its availability as a fully characterized, batch-specific reference material critical for comprehensive impurity profiling .

Why Generic Miconazole Impurity Substitution Fails for N-[2-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-formamide


Procuring a generic 'miconazole impurity standard' without verifying the specific CAS identity and batch-level quantitative attributes introduces significant risk. This compound (CAS 911805-54-4) is a process-specific, non-pharmacopeial formamide derivative that can co-elute with or be mistaken for other structurally distinct miconazole impurities (e.g., EP Impurity C, CAS 67358-54-7) . Simple substitution based on nominal impurity class fails because critical procurement-relevant parameters—including chromatographic purity (ranging from >95% to 98% across suppliers), shipping/storage thermal stability requirements (-20°C vs. 2-8°C), and the extent of orthogonal characterization (NMR, MS, HPLC, DEA-level authentication)—vary markedly between vendors and impact the reliability of downstream analytical use in ANDA submissions and QC release testing [1].

Quantitative Differentiation Evidence for N-[2-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-formamide


HPLC Purity: Coompo's 98% Batch Outperforms Standard >95% Offerings

The target compound is available with a verified HPLC purity of 98% from Coompo Research Chemicals [1], compared to the more common specification of >95% (minimum 95%) offered by suppliers such as BOC Sciences and CymitQuimica . This 3% absolute purity delta reduces the burden of unidentified co-eluting substances in HPLC-UV/DAD analysis.

Pharmaceutical Quality Control Reference Standard Certification Impurity Profiling

Regulatory Authentication: DEA Synthesized and Characterized Standard vs. Unverified Commercial References

CymitQuimica supplies the compound with traceability to synthesis and characterization performed by the United States Drug Enforcement Administration (DEA) . This level of regulatory authentication is absent in the Coompo and BOC Sciences offerings, which cite only general 'custom synthesis' or in-house characterization [1].

Forensic Chemistry Regulatory Compliance Reference Standard Authentication

Thermal Stability Requirement: -20°C Shipment (Mikromol) vs. 2-8°C Storage (Coompo, Clearsynth)

The Mikromol brand sold via Fisher Scientific mandates shipping under ice pack at -20°C to maintain product integrity . Competing products from Coompo and Clearsynth specify long-term storage at 2-8°C (refrigerated) [1]. The divergent thermal requirements imply a formulation or purity-stability profile that, if mishandled, may accelerate degradation in the -20°C-requiring batch.

Cold Chain Logistics Reference Standard Stability Shelf-Life Management

Pharmacopeial Status: Non-EP/USP Impurity vs. Codified EP Impurity C (CAS 67358-54-7)

Unlike Miconazole EP Impurity C (CAS 67358-54-7), which is codified in both the EP and USP monographs, the target compound is explicitly listed as 'Not Listed' for EP/BP and USP designations . This non-pharmacopeial status means that generic EP Impurity C reference standards cannot serve as analytical surrogates for this specific formamide derivative.

Regulatory Strategy Impurity Profiling Pharmacopeial Compliance

Optimal Application Scenarios for N-[2-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-formamide Procurement


High-Precision ANDA Impurity Quantitation Requiring ≥98% Purity

Pharmaceutical QC laboratories developing HPLC/UV-DAD methods for miconazole nitrate finished dosage forms should prioritize the 98% purity Coompo batch to minimize interference from unknown co-eluting impurities, thereby improving method accuracy, precision, and LOD/LOQ validation parameters as required by ICH Q2(R1) guidelines [1].

Forensic or Regulatory Method Validation Demanding DEA-Level Traceability

Forensic toxicology laboratories and contract research organizations performing method validation for legal defensibility or DEA-submission purposes should procure the CymitQuimica batch specifically for its documented DEA synthesis and characterization chain-of-custody, ensuring the highest level of reference standard authentication for court-ready data packages .

Cold-Chain-Dependent Stability Studies and Long-Term Reference Standard Storage

Pharmaceutical stability programs that require a reference standard to remain chemically intact over multiple years of frozen storage should select the Mikromol (Fisher) product that mandates -20°C shipping, providing an inherent thermal safety margin against accelerated degradation that may occur with products stored at 2-8°C .

Comprehensive Impurity Profiling for ANDA Submissions Requiring Non-Pharmacopeial Impurity Coverage

Generic drug manufacturers preparing ANDA submissions for miconazole products must include this non-EP/USP formamide impurity in their forced-degradation impurity library to demonstrate a thorough understanding of the product's impurity profile beyond codified pharmacopeial impurities. Procurement of this specific CAS-standard reference is essential for structural identification and quantification of unknown peaks during stress testing .

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